

# Physical properties of 3-bromo-N-methylbenzenesulfonamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | 3-bromo-N-methylbenzenesulfonamide |
| Cat. No.:      | B131356                            |

[Get Quote](#)

## An In-depth Technical Guide on the Physical Properties of **3-bromo-N-methylbenzenesulfonamide**

This technical guide provides a comprehensive overview of the known physical properties of **3-bromo-N-methylbenzenesulfonamide**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of the experimental workflow for property determination.

## Summary of Physical Properties

The physical and chemical characteristics of **3-bromo-N-methylbenzenesulfonamide** are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property          | Value                           | Source                                  |
|-------------------|---------------------------------|-----------------------------------------|
| Molecular Formula | C7H8BrNO2S                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 250.113 g/mol                   | <a href="#">[1]</a>                     |
| Melting Point     | 62-66°C                         | <a href="#">[1]</a>                     |
| Boiling Point     | 343.0 ± 44.0°C at 760 mmHg      | <a href="#">[1]</a>                     |
| Density           | 1.6 ± 0.1 g/cm³                 | <a href="#">[1]</a>                     |
| Flash Point       | 161.2 ± 28.4°C                  | <a href="#">[1]</a>                     |
| Physical Form     | Solid                           | <a href="#">[3]</a>                     |
| Purity            | Minimum 98%                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number        | 153435-79-1                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Storage           | Room temperature                | <a href="#">[2]</a> <a href="#">[3]</a> |
| InChI Key         | UVSNSICXRVZAJR-<br>UHFFFAOYSA-N | <a href="#">[3]</a>                     |

## Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures in organic chemistry for compound characterization.

### Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[\[4\]](#) Impurities tend to lower and broaden the melting range.[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[4\]](#)
- Capillary tubes[\[4\]](#)

- Thermometer[4]
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the compound is finely powdered and packed tightly into a capillary tube to a height of 1-2 mm.[5][6]
- Apparatus Setup:
  - Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus.
  - Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and immersed in a high-boiling point oil within the Thiele tube.[4]
- Heating: The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[4]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[6][7] The melting point is reported as the range T1-T2.[5]
- Purity Assessment: A sharp melting range (typically 0.5-1.0°C) suggests a pure sample, while a broad range may indicate the presence of impurities.[4]

## Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[8] The general principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[9]

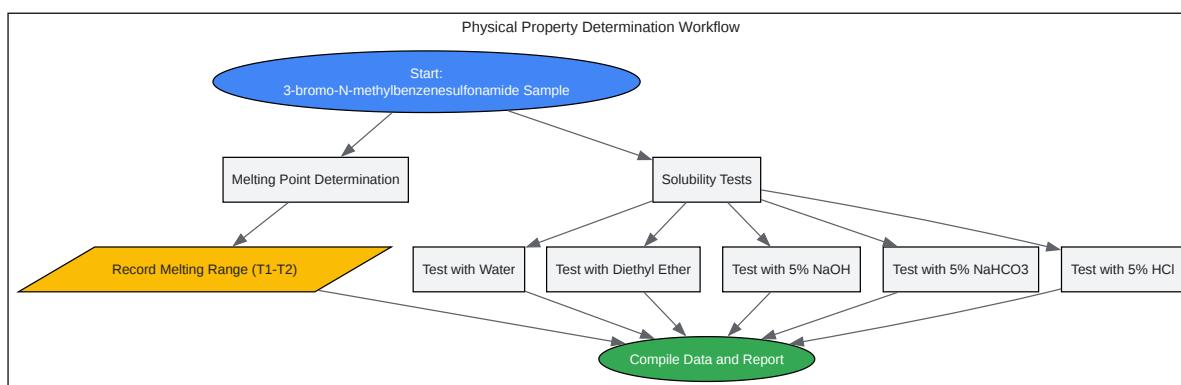
Apparatus:

- Test tubes
- Spatula

- Vortex mixer (optional)
- pH paper

Solvents:

- Water
- Diethyl ether
- 5% Sodium Hydroxide (NaOH) solution[8]
- 5% Sodium Bicarbonate (NaHCO<sub>3</sub>) solution[8]
- 5% Hydrochloric Acid (HCl) solution[8]


Procedure:

- Initial Test: Approximately 25 mg of the compound is placed in a test tube, and 0.75 mL of the solvent is added in portions.[8] The tube is shaken vigorously after each addition.[8]
- Water Solubility: The solubility in water is tested first. If the compound dissolves, its effect on the pH of the water is checked with litmus paper to determine if it is acidic or basic.[10][11]
- Ether Solubility: For compounds soluble in water, solubility in a non-polar solvent like diethyl ether is also tested.[8]
- Acid-Base Solubility: For water-insoluble compounds, solubility is tested in acidic and basic solutions to identify functional groups.[10]
  - 5% NaOH: Solubility in this solution indicates the presence of an acidic functional group. [11]
  - 5% NaHCO<sub>3</sub>: Solubility in this weaker base suggests a strong organic acid, such as a carboxylic acid.[11]
  - 5% HCl: Solubility in this solution points to the presence of a basic functional group, most commonly an amine.[10][11]

- Observation: The compound is considered soluble if it dissolves completely.[12] The formation of a precipitate upon neutralization of an acid or base test solution can confirm the initial observation.[11]

## Experimental Workflow Visualization

The logical flow of experiments to determine the physical properties of **3-bromo-N-methylbenzenesulfonamide** can be visualized as follows.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of an organic compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemigran.com [chemigran.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Bromo-N-methylbenzenesulfonamide | 153435-79-1 [sigmaaldrich.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.ws [chem.ws]
- To cite this document: BenchChem. [Physical properties of 3-bromo-N-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131356#physical-properties-of-3-bromo-n-methylbenzenesulfonamide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)